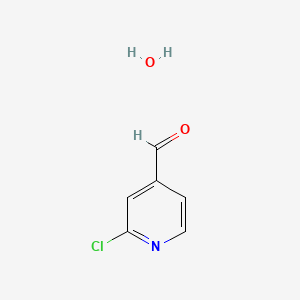

2-Chloroisonicotinaldehyde hydrate

Description

Properties

IUPAC Name |

2-chloropyridine-4-carbaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.H2O/c7-6-3-5(4-9)1-2-8-6;/h1-4H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEHOWDJTNSQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682446 | |

| Record name | 2-Chloropyridine-4-carbaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-10-5 | |

| Record name | 2-Chloropyridine-4-carbaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroisonicotinaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloroisonicotinaldehyde hydrate, a key building block in the development of various pharmaceutical compounds. This document details experimental protocols, data analysis, and structural elucidation to facilitate its use in research and drug discovery.

Introduction

2-Chloroisonicotinaldehyde, also known as 2-chloro-4-formylpyridine, and its hydrate form are important intermediates in organic synthesis. The presence of a chlorine atom and an aldehyde group on the pyridine ring makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including those with potential biological activity. The aldehyde group can readily undergo various chemical transformations, such as oxidation, reduction, and condensation reactions, while the chloro substituent can be displaced by a variety of nucleophiles. The hydrate form is often encountered and its stability and interconversion with the anhydrous form are important considerations in its handling and reactivity.

Synthesis of 2-Chloroisonicotinaldehyde

The synthesis of 2-chloroisonicotinaldehyde typically proceeds via the oxidation of 2-chloro-4-pyridinemethanol. Two effective methods for this transformation are presented below.

Experimental Protocol 1: Oxidation with N-Bromosuccinimide

This method utilizes the oxidizing agent N-bromosuccinimide (NBS) in the presence of a base.

Reaction Scheme:

Figure 1: Synthesis of 2-Chloroisonicotinaldehyde via NBS oxidation.

Methodology:

A suspension of 69.0 g of 2-chloro-4-pyridinemethanol, 128.3 g of N-bromosuccinimide, and 101.9 g of anhydrous sodium carbonate in 1.8 liters of benzene is refluxed for 4 hours. After cooling, a saturated aqueous solution of sodium hydrogen carbonate is added incrementally with stirring until gas evolution ceases. The insoluble material is removed by filtration. The organic layer is separated, washed once with a 10% aqueous solution of sodium thiosulfate and twice with a saturated aqueous solution of sodium chloride, and then dried. Evaporation of the solvent yields 2-chloro-4-pyridinecarboxaldehyde.

Experimental Protocol 2: Swern Oxidation

The Swern oxidation offers a mild and efficient alternative for the synthesis of 2-chloroisonicotinaldehyde.

Reaction Scheme:

Figure 2: Synthesis of 2-Chloroisonicotinaldehyde via Swern Oxidation.

Methodology:

In a three-necked flask equipped with a cryogenic thermometer and two dropping funnels, a solution of oxalyl dichloride (1.24 g, 9.81 mmol) in dichloromethane (15 mL) is cooled to -78 °C under a nitrogen atmosphere with stirring. A solution of anhydrous dimethyl sulfoxide (1.7 mL, 19.63 mmol) in dichloromethane (2 mL) is added dropwise over 25 minutes, maintaining the temperature between -60 °C and -70 °C. After the addition, the reaction is warmed to -60 °C over 20 minutes. A solution of 2-chloro-4-hydroxymethylpyridine (0.94 g, 6.54 mmol) in dichloromethane (15 mL) is then added dropwise over 50 minutes, keeping the temperature between -50 °C and -60 °C. The reaction mixture is subsequently warmed to -45 °C over 30 minutes. Triethylamine (480 μL, 6.51 mmol) in dichloromethane (4 mL) is added over 10 minutes, and the mixture is warmed to 0 °C within 10 minutes. The reaction is quenched by adding 130 mL of a 5% aqueous NH4Cl solution. The phases are separated, and the aqueous phase is extracted with dichloromethane (3 x 50 mL). The combined organic phases are washed with 1 M phosphate buffer (pH=7; 4 x 100 mL), dried over MgSO4, filtered, and concentrated to yield 2-chloropyridine-4-carbaldehyde.[1]

Synthesis of this compound

The hydrate form of 2-chloroisonicotinaldehyde can be prepared by the addition of water to the anhydrous aldehyde. The equilibrium between the aldehyde and the hydrate is influenced by factors such as solvent and pH.

Proposed Experimental Protocol: Hydration of 2-Chloroisonicotinaldehyde

Reaction Scheme:

Figure 3: Proposed synthesis of this compound.

Methodology:

2-Chloroisonicotinaldehyde is dissolved in a minimal amount of a water-miscible organic solvent, such as tetrahydrofuran or acetone. Water is then added to the solution, and the mixture is stirred at room temperature. The formation of the hydrate may be facilitated by adjusting the pH. Based on studies of similar aldehyde hydrates, precipitation of the stable hydrate form might be favored under slightly basic conditions (around pH 8). The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum.

Characterization of 2-Chloroisonicotinaldehyde and its Hydrate

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes key analytical data.

| Parameter | 2-Chloroisonicotinaldehyde (Anhydrous) | This compound |

| CAS Number | 101066-61-9 | 1228957-10-5 |

| Molecular Formula | C6H4ClNO | C6H6ClNO2 |

| Molecular Weight | 141.56 g/mol | 159.57 g/mol |

| Appearance | White to yellow solid | Off-white to light yellow solid |

| Melting Point | 46-50 °C | Data not available |

Table 1: Physical and Chemical Properties.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation of 2-chloroisonicotinaldehyde and its hydrate.

¹H NMR (CDCl₃) of 2-Chloroisonicotinaldehyde:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) |

| 10.05 | s | 1H | CHO | - |

| 8.66 | d | 1H | ArH | 5.0 Hz |

| 7.75 | d | 1H | ArH | 1.3 Hz |

| 7.65 | dd | 1H | ArH | 5.0 Hz, 1.3 Hz |

Table 2: ¹H NMR Data for 2-Chloroisonicotinaldehyde.[1]

Expected NMR Features of this compound:

Based on studies of other aldehyde hydrates, the following spectral changes are anticipated upon hydration:

-

¹H NMR: The aldehydic proton signal (around 10 ppm) will disappear and be replaced by a new signal for the gem-diol protons (-CH(OH)₂) further upfield. The protons of the two hydroxyl groups may also be observable, depending on the solvent and concentration.

-

¹³C NMR: The carbonyl carbon signal (typically >180 ppm) will be replaced by a signal for the hydrated carbon (gem-diol carbon) at a significantly higher field (around 80-90 ppm).

Expected IR Features:

-

2-Chloroisonicotinaldehyde (Anhydrous): A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group is expected in the region of 1700-1730 cm⁻¹.

-

This compound: The strong C=O stretching band will be absent. Instead, a broad absorption band corresponding to the O-H stretching vibrations of the gem-diol and water molecule will appear in the region of 3200-3600 cm⁻¹.

Expected Fragmentation:

-

2-Chloroisonicotinaldehyde (Anhydrous): The mass spectrum should show a molecular ion peak (M⁺) at m/z 141 and 143 in a roughly 3:1 ratio, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl).

-

This compound: The hydrate is unlikely to be stable under typical mass spectrometry conditions and will likely lose water to show the same fragmentation pattern as the anhydrous form.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the fully characterized hydrate.

Figure 4: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides detailed methodologies for the synthesis of 2-chloroisonicotinaldehyde and a proposed route to its hydrate. The characterization data presented, including NMR, IR, and mass spectrometry, are essential for confirming the structure and purity of these compounds. The provided workflows and diagrams offer a clear and concise overview for researchers in the field of medicinal chemistry and drug development, aiding in the effective utilization of this versatile synthetic intermediate. Further investigation into the crystallization and solid-state structure of the hydrate form would be a valuable addition to the current body of knowledge.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloroisonicotinaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloroisonicotinaldehyde and its hydrate form. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental context, and practical workflows.

Core Physicochemical Data

2-Chloroisonicotinaldehyde (also known as 2-chloro-4-pyridinecarboxaldehyde) is a key heterocyclic building block in medicinal chemistry. It is frequently supplied and used in its hydrate form, where water molecules are incorporated into the crystal structure. This can influence properties such as melting point and stability. The data presented below is compiled from various sources, with predicted values noted where experimental data is unavailable.

| Property | Value | Data Type | Source |

| Chemical Names | 2-Chloroisonicotinaldehyde hydrate; 2-Chloropyridine-4-carboxaldehyde hydrate | - | - |

| CAS Number | 1228957-10-5 (for hydrate)[1][2]; 101066-61-9 (for anhydrous)[3][4][5] | - | - |

| Molecular Formula | C₆H₆ClNO₂ (Hydrate)[1]; C₆H₄ClNO (Anhydrous)[3][5] | - | - |

| Molecular Weight | 159.57 g/mol (Hydrate)[1]; 141.56 g/mol (Anhydrous)[3][5] | - | - |

| Appearance | White to yellow or orange solid; powder to crystal form[3][4] | Experimental | [3][4] |

| Melting Point | 46-50 °C[3][4] | Experimental | [3][4] |

| Boiling Point | 243.4 ± 20.0 °C | Predicted | [3][4] |

| Density | 1.332 ± 0.06 g/cm³ | Predicted | [3][4] |

| pKa | -1.23 ± 0.10 | Predicted | [4] |

| Solubility | Insoluble in water; soluble in highly polar organic solvents like DMSO[6]. | Experimental | [6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[3][4]. | - | - |

Spectroscopic and Analytical Data

Spectroscopic data is critical for the structural confirmation and purity assessment of 2-Chloroisonicotinaldehyde.

Nuclear Magnetic Resonance (¹H-NMR)

The proton NMR spectrum provides structural confirmation of the aldehyde.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 10.05 ppm | Singlet (s) | - | Aldehyde proton (-CHO) |

| 8.66 ppm | Doublet (d) | 5.0 Hz | Aromatic proton (ArH) |

| 7.75 ppm | Doublet (d) | 1.3 Hz | Aromatic proton (ArH) |

| 7.65 ppm | Doublet of Doublets (dd) | 5.0 Hz, 1.3 Hz | Aromatic proton (ArH) |

| Solvent: CDCl₃. Data corresponds to the anhydrous form.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The presence of a hydrate may be indicated by a broad absorption band in the O-H stretching region.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3500-3200 | O-H Stretch | Expected for hydrate form (broad band) |

| 2830-2720 | C-H Stretch | Characteristic of aldehyde C-H bond[7] |

| 1730-1710 | C=O Stretch | Strong absorption from the aldehyde carbonyl group[7][8] |

| ~1600 | C=C / C=N Stretch | Aromatic ring vibrations |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of chemical compounds.

Synthesis via Swern Oxidation

A common and effective method for synthesizing 2-Chloroisonicotinaldehyde is the Swern oxidation of the corresponding alcohol, 2-chloro-4-hydroxymethylpyridine.[3]

Objective: To oxidize (2-chloro-pyridin-4-yl)-methanol to 2-Chloroisonicotinaldehyde.

Materials:

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

(2-chloro-pyridin-4-yl)-methanol

-

Triethylamine (TEA)

-

5% NH₄Cl aqueous solution

-

1 M Phosphate buffer (pH 7)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM.

-

Cool the reaction system to -78 °C with constant stirring.[3]

-

Slowly add a solution of anhydrous DMSO (3.0 eq) in DCM, maintaining the temperature between -60°C and -70°C.[3]

-

After 20 minutes, add a solution of (2-chloro-pyridin-4-yl)-methanol (1.0 eq) in DCM dropwise, keeping the temperature between -50°C and -60°C.[3]

-

Warm the mixture to -45°C over 30 minutes.

-

Add triethylamine (5.0 eq) dropwise, then warm the flask to 0°C.[3]

-

Quench the reaction by adding 5% aqueous NH₄Cl solution.

-

Separate the organic phase and extract the aqueous phase three times with DCM.[3]

-

Combine the organic phases, wash with 1 M phosphate buffer (pH 7), dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product.[3]

Characterization by NMR Spectroscopy

Objective: To confirm the identity and purity of the synthesized product.

Procedure:

-

Dissolve approximately 5-10 mg of the synthesized 2-Chloroisonicotinaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire a ¹H-NMR spectrum using a spectrometer (e.g., 400 MHz).

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure.

Chemical Reactivity and Stability

2-Chloroisonicotinaldehyde is a versatile intermediate with two primary reactive sites: the aldehyde group and the chlorine-substituted pyridine ring.

-

Aldehyde Group: The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination with primary or secondary amines to form substituted aminomethylpyridines.[6]

-

Pyridine Ring: The chlorine atom at the 2-position is activated by the electron-withdrawing nature of the pyridine ring and the aldehyde group, making it susceptible to nucleophilic aromatic substitution reactions.[6]

-

Stability: The compound is sensitive to air and should be stored under an inert atmosphere.[4] The hydrate form is generally more stable for storage and handling compared to the anhydrous aldehyde.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 2-Chloroisonicotinaldehyde.

Caption: Synthesis and Characterization Workflow.

References

- 1. lookchem.com [lookchem.com]

- 2. 1228957-10-5|this compound(contain dehydrate aldehyde)|BLD Pharm [bldpharm.com]

- 3. 2-Chloroisonicotinaldehyde CAS#: 101066-61-9 [m.chemicalbook.com]

- 4. 2-Chloroisonicotinaldehyde CAS#: 101066-61-9 [amp.chemicalbook.com]

- 5. CAS 101066-61-9 | 2-Chloroisonicotinaldehyde - Synblock [synblock.com]

- 6. Page loading... [guidechem.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 2-Chloroisonicotinaldehyde and its Hydrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 2-Chloroisonicotinaldehyde and its hydrate form (CAS 1228957-10-5). Due to a lack of publicly available research, the majority of the detailed experimental data and protocols pertain to the anhydrous form, 2-Chloroisonicotinaldehyde (CAS 101066-61-9). Information specific to the hydrate is limited to basic chemical properties.

Introduction

2-Chloroisonicotinaldehyde, a substituted pyridine carboxaldehyde, is a chemical intermediate with potential applications in organic synthesis. Its structure, featuring a reactive aldehyde group and a chlorinated pyridine ring, makes it a versatile building block for the synthesis of more complex molecules, potentially including novel pharmaceutical compounds. This guide summarizes the known chemical and physical properties, provides a detailed synthesis protocol for the anhydrous form, and outlines its potential, albeit currently unexplored, role in medicinal chemistry.

Chemical and Physical Properties

The properties of 2-Chloroisonicotinaldehyde and its hydrate are summarized below. It is important to note that the hydrate form contains the dehydrated aldehyde, and its properties are largely represented by the anhydrous form in practice.

| Property | 2-Chloroisonicotinaldehyde Hydrate | 2-Chloroisonicotinaldehyde (Anhydrous) | Reference |

| CAS Number | 1228957-10-5 | 101066-61-9 | [1][2] |

| Molecular Formula | C₆H₆ClNO₂ | C₆H₄ClNO | [1][2] |

| Molecular Weight | 159.57 g/mol | 141.56 g/mol | [1][2] |

| Appearance | White to yellow solid | White to almost white powder to crystal or orange solid | [3] |

| Purity | Typically ≥95% | Typically ≥98% | [2] |

| Melting Point | Not available | 46-50 °C | [3] |

| Storage Conditions | Inert atmosphere, room temperature | Store long-term at 2-8°C | [1][4] |

| SMILES Code | O=CC1=CC=NC(Cl)=C1 | C1(Cl)=NC=CC(C=O)=C1 | [1][3] |

Synthesis of 2-Chloroisonicotinaldehyde (Anhydrous)

The synthesis of 2-chloroisonicotinaldehyde is typically achieved through the oxidation of the corresponding alcohol, (2-chloro-pyridin-4-yl)methanol, via a Swern oxidation.[3]

Experimental Protocol: Swern Oxidation

This protocol is based on established procedures for Swern oxidations.[3][5][6][7][8][9]

Materials:

-

(2-Chloro-pyridin-4-yl)methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

5% Ammonium chloride (NH₄Cl) aqueous solution

-

1 M Phosphate buffer (pH=7)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Nitrogen gas (N₂)

-

Standard laboratory glassware for inert atmosphere reactions (three-necked flask, dropping funnels, etc.)

-

Cryogenic bath (e.g., dry ice/acetone)

Procedure:

-

Preparation: Set up a dry, three-necked flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Initial Cooldown: Charge the flask with a solution of oxalyl chloride in anhydrous dichloromethane. Cool the mixture to -78 °C using a cryogenic bath.

-

DMSO Addition: Slowly add a solution of DMSO in anhydrous dichloromethane to the reaction mixture via a dropping funnel, ensuring the temperature remains below -60 °C.

-

Activation: Stir the mixture at -78 °C for 10-20 minutes to allow for the formation of the reactive intermediate.

-

Alcohol Addition: Add a solution of (2-chloro-pyridin-4-yl)methanol in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature between -50 °C and -60 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at -45 °C for 30 minutes.

-

Base Addition: Slowly add triethylamine to the reaction mixture.

-

Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quenching and Extraction: Quench the reaction by adding a 5% aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 M phosphate buffer (pH=7) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-chloroisonicotinaldehyde can be purified by flash column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Chloroisonicotinaldehyde.

Analytical Data

Reported ¹H-NMR Data (CDCl₃, δ): [3]

-

10.05 (s, 1H, CHO)

-

8.66 (d, 1H, J=5.0 Hz, ArH)

-

7.75 (d, 1H, J=1.3 Hz, ArH)

-

7.65 (dd, 1H, J=5.0 Hz, J=1.3 Hz, ArH)

Biological Activity and Potential Applications

As of the writing of this guide, there is no specific information in the scientific literature detailing the biological activity or signaling pathways associated with this compound or its anhydrous form.

However, the 2-chloropyridine scaffold is present in a number of biologically active molecules. Derivatives of 2-chloropyridine have been investigated for a range of therapeutic applications, including as antibacterial and anticancer agents.[11][12][13] The aldehyde functional group in 2-chloroisonicotinaldehyde serves as a key reactive handle for the synthesis of a variety of derivatives, such as thiosemicarbazones, which have shown promising biological activities.[12][14]

Given its structural features, 2-Chloroisonicotinaldehyde is a valuable starting material for medicinal chemistry campaigns aimed at the discovery of novel therapeutics. Its potential applications could be explored in the following areas:

-

Antimicrobial Drug Discovery: As a building block for novel heterocyclic compounds with potential antibacterial or antifungal properties.

-

Anticancer Research: For the synthesis of kinase inhibitors or other targeted anticancer agents.

-

Agrochemical Development: As a precursor for new pesticides or herbicides.

Logical Relationship for Derivative Synthesis

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, making 2-chloroisonicotinaldehyde a useful intermediate for creating compound libraries for screening.

Caption: Potential synthetic routes from 2-Chloroisonicotinaldehyde.

Safety Information

Detailed safety information for this compound is not available. For the anhydrous form, it is classified as harmful and an irritant.[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 1228957-10-5) and its anhydrous form (CAS 101066-61-9) are valuable chemical intermediates for organic synthesis. While detailed experimental and biological data for the hydrate are lacking, a robust synthesis protocol for the anhydrous aldehyde is available. The reactivity of the aldehyde functional group, coupled with the presence of the 2-chloropyridine moiety, makes this compound a promising starting point for the development of novel molecules with potential applications in medicinal chemistry and other fields. Further research is warranted to explore the biological activities of derivatives synthesized from this versatile building block.

References

- 1. 1228957-10-5|this compound(contain dehydrate aldehyde)|BLD Pharm [bldpharm.com]

- 2. CAS 101066-61-9 | 2-Chloroisonicotinaldehyde - Synblock [synblock.com]

- 3. m.chemicalbook.com [m.chemicalbook.com]

- 4. 101066-61-9 2-Chloroisonicotinaldehyde AKSci X8543 [aksci.com]

- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. 101066-61-9|2-Chloroisonicotinaldehyde|BLD Pharm [bldpharm.com]

- 11. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 12. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Chloroisonicotinaldehyde Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-Chloroisonicotinaldehyde Hydrate (CAS No: 1228957-10-5), a key building block in medicinal chemistry and drug development. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for the characterization of this compound.

Chemical Structure and Properties

IUPAC Name: 2-chloropyridine-4-carbaldehyde;hydrate Synonyms: 2-Chloro-4-pyridinecarboxaldehyde Hydrate Molecular Formula: C₆H₆ClNO₂ Molecular Weight: 159.57 g/mol

Spectral Data

While comprehensive, publicly available spectral data for this compound is limited, the following tables summarize expected and reported values based on the analysis of the anhydrous form and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern of the pyridine ring and the presence of the hydrated aldehyde functionality.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.60 | d | 1H | H-6 |

| ~7.80 | s | 1H | H-3 |

| ~7.70 | d | 1H | H-5 |

| ~6.00 | s (broad) | 2H | -CH(OH)₂ |

| ~5.50 | s (broad) | 1H | -CH(OH)₂ |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on solvent and concentration. The hydrate form's hydroxyl protons may exchange with residual water in the solvent, leading to a broad, potentially unobserved signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152.0 | C-2 |

| ~150.0 | C-6 |

| ~145.0 | C-4 |

| ~122.0 | C-5 |

| ~120.0 | C-3 |

| ~90.0 | -CH(OH)₂ |

Note: The chemical shift of the hydrated aldehyde carbon is significantly upfield compared to the anhydrous aldehyde (~190 ppm) due to the change in hybridization and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the pyridine ring, the C-Cl bond, and the gem-diol of the hydrated aldehyde.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (gem-diol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1550 | Medium-Strong | C=C and C=N ring stretching |

| 1470-1400 | Medium-Strong | C=C and C=N ring stretching |

| 1200-1000 | Medium-Strong | C-O stretch (gem-diol) |

| 850-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak corresponding to the anhydrous form is typically observed, as the hydrate readily loses water in the mass spectrometer.

Table 4: Expected Mass Spectrometry Data for 2-Chloroisonicotinaldehyde

| m/z | Interpretation |

| 141/143 | [M]+ (anhydrous form), isotopic pattern for one chlorine atom |

| 113/115 | [M-CO]+ |

| 78 | [Pyridine ring fragment]+ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical, as protic solvents may lead to the exchange of the hydroxyl protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Use a standard broadband proton decoupling sequence.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for the characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data on a purified sample.

In-Depth Technical Guide: Stability and Storage of 2-Chloroisonicotinaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloroisonicotinaldehyde hydrate. Due to the limited availability of specific stability data for this compound in public literature, this document outlines a robust framework for stability assessment based on regulatory guidelines, information on the anhydrous form (2-Chloroisonicotinaldehyde), and data on structurally related compounds.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical research and development. Understanding its stability profile is critical for ensuring product quality, safety, and efficacy. This guide details recommended storage conditions, potential degradation pathways, and methodologies for conducting comprehensive stability studies.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on supplier information and data for the anhydrous form.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C[1] | A supplier of this compound recommends storage at -20°C to minimize degradation. The anhydrous form is recommended to be stored at 2-8°C. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The anhydrous form is known to be air-sensitive. Aldehydes are generally susceptible to oxidation. |

| Light | Protect from light. | Aldehydes and pyridine derivatives can be sensitive to light, which may catalyze degradation reactions. |

| Container | Tightly sealed, opaque container. | To prevent exposure to air, moisture, and light. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, aldehydes and chloropyridine derivatives are susceptible to several degradation mechanisms:

-

Oxidation: The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid, 2-chloroisonicotinic acid. This is a common degradation pathway for aldehydes.

-

Hydrolysis: The hydrate form exists in equilibrium with the anhydrous aldehyde and water. Changes in humidity and temperature can affect this equilibrium. Under certain pH conditions, the chloro-substituent on the pyridine ring may also be susceptible to hydrolysis, although this is generally less likely under neutral conditions.

-

Photodegradation: Exposure to UV or visible light can provide the energy for various degradation reactions, including oxidation and rearrangement.

-

Thermal Degradation: Elevated temperatures can accelerate oxidation and other degradation reactions.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should involve forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the degradation pathways. These studies are crucial for developing and validating a stability-indicating method. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to various stress conditions.[2][3][4]

General Protocol:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Expose the solutions to the stress conditions outlined in the table below.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralize the samples if necessary (e.g., after acid or base hydrolysis).

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the samples using a suitable analytical method (e.g., HPLC-UV) to assess the extent of degradation and profile the degradation products.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C |

| Base Hydrolysis | 0.1 M NaOH at room temperature |

| Oxidative Degradation | 3% H₂O₂ at room temperature |

| Thermal Degradation | 60°C in a stability chamber |

| Photolytic Degradation | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient and its degradation products without interference.

Example HPLC Method Development Parameters:

-

Column: A reversed-phase column, such as a C18, is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its more polar or non-polar degradation products.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C, to ensure reproducibility.

Method Validation:

Once a suitable method is developed, it must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose. Validation parameters include:

-

Specificity (including peak purity)

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Detection Limit (LOD)

-

Quantitation Limit (LOQ)

-

Robustness

Visualization of Stability Testing Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

References

discovery and history of 2-Chloroisonicotinaldehyde hydrate

An In-depth Technical Guide to 2-Chloroisonicotinaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroisonicotinaldehyde, and its hydrate form, are important reagents in synthetic and medicinal chemistry. This document provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound. Detailed experimental protocols and characterization data are presented to facilitate its use in research and development.

Introduction

2-Chloroisonicotinaldehyde (also known as 2-chloro-4-formylpyridine) is a heterocyclic aldehyde that serves as a versatile building block in the synthesis of more complex molecules. Its utility is prominent in the development of novel therapeutic agents. The compound readily forms a stable hydrate, this compound, which is often the commercially available form. This guide focuses on the discovery, synthesis, and characterization of this important synthetic intermediate.

History and Discovery

While a precise date for the initial discovery of this compound is not well-documented in publicly available literature, its synthesis and use are extensions of the broader development of chlorinated pyridine chemistry. The anhydrous form, 2-Chloroisonicotinaldehyde, has been utilized as a reagent in various chemical syntheses. The hydrate form is a stable, crystalline solid that is convenient for handling and storage, and it readily converts to the aldehyde under appropriate conditions.

Chemical and Physical Properties

A summary of the key quantitative data for 2-Chloroisonicotinaldehyde and its hydrate is presented in the tables below for easy comparison.

Table 1: Chemical Identifiers

| Property | 2-Chloroisonicotinaldehyde | This compound |

| CAS Number | 101066-61-9 | 1228957-10-5 |

| Molecular Formula | C₆H₄ClNO | C₆H₆ClNO₂ |

| Molecular Weight | 141.56 g/mol | 159.57 g/mol |

| InChI Key | UFPOSTQMFOYHJI-UHFFFAOYSA-N | Not readily available |

| SMILES | C1=NC(=CC(=C1)C=O)Cl | Not readily available |

Table 2: Physical Properties

| Property | Value (Anhydrous) | Value (Hydrate) |

| Melting Point | 46-50 °C | Not specified |

| Boiling Point | 243.4±20.0 °C (Predicted) | Not applicable |

| Density | 1.332±0.06 g/cm³ (Predicted) | Not available |

| Appearance | White to yellow solid | White to pale yellow solid or powder |

| Storage Temperature | 2-8°C under inert gas | Room temperature |

Synthesis of 2-Chloroisonicotinaldehyde

The synthesis of 2-Chloroisonicotinaldehyde is typically achieved through the oxidation of the corresponding alcohol, 2-chloro-4-hydroxymethylpyridine. The hydrate form is readily obtained by the presence of water during workup or by exposure of the anhydrous aldehyde to moisture. Two common synthetic methods for the anhydrous aldehyde are detailed below.

Experimental Protocol 1: Swern Oxidation

This procedure details the synthesis of 2-Chloroisonicotinaldehyde from 2-chloro-4-hydroxymethylpyridine via a Swern oxidation.[1]

Reagents:

-

Oxalyl dichloride

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

2-chloro-4-hydroxymethylpyridine

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

A solution of oxalyl dichloride (1.24 g, 9.81 mmol) in dichloromethane (15 mL) is added to a three-necked flask and cooled to -78 °C under a nitrogen atmosphere.[1]

-

A solution of anhydrous dimethyl sulfoxide (1.7 mL, 19.63 mmol) in dichloromethane (2 mL) is added dropwise, maintaining the temperature between -60 °C and -70 °C.[1]

-

After the addition is complete, the reaction is warmed to -60 °C over 20 minutes.[1]

-

A dichloromethane solution of 2-chloro-4-hydroxymethylpyridine (0.94 g, 6.54 mmol) is then added dropwise, keeping the temperature between -50 °C and -60 °C.[1]

-

The reaction mixture is warmed to -45 °C over 30 minutes.[1]

-

Triethylamine is added to quench the reaction.

-

The reaction mixture is washed with water and the organic layer is separated.

-

The aqueous phase is extracted with dichloromethane.[1]

-

The combined organic phases are washed with a phosphate buffer (pH 7), dried over MgSO₄, filtered, and concentrated to yield 2-Chloroisonicotinaldehyde as an orange solid.[1]

Experimental Protocol 2: Oxidation with N-Bromosuccinimide

An alternative method involves the oxidation of 2-chloro-4-pyridinemethanol using N-bromosuccinimide (NBS).

Reagents:

-

2-chloro-4-pyridinemethanol

-

N-bromosuccinimide (NBS)

-

Anhydrous sodium carbonate

-

Benzene

Procedure:

-

A suspension of 2-chloro-4-pyridinemethanol (69.0 g), N-bromosuccinimide (128.3 g), and anhydrous sodium carbonate (101.9 g) in benzene (1.8 L) is refluxed for 4 hours.

-

After cooling, a saturated aqueous solution of sodium hydrogen carbonate is added until bubbling ceases.

-

The insoluble material is removed by filtration.

-

The organic layer is separated, washed with 10% aqueous sodium thiosulfate and then with a saturated aqueous solution of sodium chloride.

-

The organic layer is dried and the solvent is evaporated to give 2-chloro-4-pyridinecarboxaldehyde.

Characterization

Spectroscopic data is crucial for the confirmation of the synthesized product.

¹H-NMR (CDCl₃, δ):

-

7.65 (dd, 1H, J=5.0 Hz, J=1.3 Hz, ArH)[1]

-

7.75 (d, 1H, J=1.3 Hz, ArH)[1]

-

8.66 (d, 1H, J=5.0 Hz, ArH)[1]

-

10.05 (s, 1H, CHO)[1]

Applications in Drug Development

2-Chloroisonicotinaldehyde is a valuable reagent in the synthesis of various pharmaceutical compounds. It is used in the combinatorial synthesis of methylene sulfonamides and related compounds which have been investigated as potential kinase inhibitors.[1] Its reactive aldehyde group and the chloro-substituted pyridine ring allow for a variety of chemical transformations to build complex molecular architectures.

Visualizations

Synthesis Workflow Diagram

Caption: Swern oxidation synthesis of 2-Chloroisonicotinaldehyde.

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. This guide has provided a detailed overview of its properties, synthesis, and characterization based on available scientific literature. The provided experimental protocols and data aim to support researchers in the effective utilization of this versatile compound.

References

Theoretical Insights into the Reactivity of 2-Chloroisonicotinaldehyde Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the reactivity of 2-chloroisonicotinaldehyde hydrate. In the absence of direct experimental and computational studies on this specific molecule, this document outlines a robust theoretical framework based on analogous pyridine carboxaldehyde systems. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the potential reaction pathways, a proposed computational workflow for in-depth analysis, and the expected nature of the quantitative data. This guide serves as a roadmap for future theoretical investigations into the reactivity of this and similar compounds, which are of significant interest in medicinal chemistry and drug design.

Introduction

2-Chloroisonicotinaldehyde, a substituted pyridine carboxaldehyde, and its hydrate form are of considerable interest due to the electrophilic nature of the carbonyl carbon and the influence of the electron-withdrawing chloro- and ring nitrogen substituents. The reactivity of the aldehyde group, particularly its hydration equilibrium and susceptibility to nucleophilic attack, is a critical determinant of its biological activity and potential as a precursor in pharmaceutical synthesis. Understanding the underlying reaction mechanisms and kinetics from a theoretical standpoint can provide invaluable insights for designing novel therapeutics and synthetic pathways.

This guide will explore the expected reactivity of this compound, drawing parallels from established theoretical studies on similar pyridine-based aldehydes. We will present a proposed computational methodology, detail the expected quantitative outcomes, and visualize the key reaction pathways and logical research workflows.

Expected Reactivity and Signaling Pathways

The primary reaction of interest for 2-chloroisonicotinaldehyde is the reversible hydration of the aldehyde group to form the corresponding gem-diol (hydrate). This equilibrium is influenced by electronic and steric factors, as well as the solvent environment. The electron-withdrawing nature of the chlorine atom and the pyridine ring nitrogen is expected to enhance the electrophilicity of the carbonyl carbon, thereby favoring the hydrate form in aqueous solutions.

The reactivity of this compound can be modulated by pH. Both acid and base catalysis can accelerate the hydration and dehydration processes. These pathways are crucial in biological systems where pH gradients are common.

Signaling Pathway Visualization

The following diagram illustrates the general mechanism for acid- and base-catalyzed hydration of an aldehyde, which is applicable to 2-chloroisonicotinaldehyde.

Caption: Acid- and Base-Catalyzed Hydration Mechanisms.

Proposed Theoretical Study Workflow

A comprehensive theoretical investigation into the reactivity of this compound would involve a multi-step computational approach. The following workflow outlines the key stages of such a study.

Workflow Visualization

Caption: Proposed workflow for theoretical reactivity studies.

Experimental Protocols: A Computational Approach

While experimental data for this compound is scarce, a robust computational protocol can be established based on methodologies successfully applied to similar molecules.

Computational Methodology:

All theoretical calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Model Construction: The initial 3D structures of 2-chloroisonicotinaldehyde, its hydrate, water, and any catalysts (e.g., H₃O⁺, OH⁻) would be built using a molecular modeling program.

-

Level of Theory: Density Functional Theory (DFT) is a suitable method for these studies. A common and reliable functional/basis set combination is B3LYP/6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for systems of this size.

-

Solvation Model: To simulate the aqueous environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed.

-

Geometry Optimization: The geometries of all reactants, products, and transition states would be fully optimized without any symmetry constraints.

-

Frequency Analysis: Vibrational frequency calculations would be performed on all optimized structures to characterize them as either minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for thermodynamic analysis.

-

Transition State Search: Transition state structures for the hydration/dehydration reactions would be located using methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or the Berny optimization algorithm.

-

Reaction Pathway Verification: Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the located transition states connect the correct reactants and products on the potential energy surface.

-

Data Extraction: From the output of these calculations, key quantitative data, including electronic energies, enthalpies, Gibbs free energies, and vibrational frequencies, would be extracted for further analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative data from a theoretical study on this compound reactivity, based on typical values for similar reactions. These are hypothetical values presented for illustrative purposes.

Table 1: Expected Thermodynamic Data for Hydration

| Parameter | Uncatalyzed Reaction | Acid-Catalyzed Reaction | Base-Catalyzed Reaction |

| ΔG° (kcal/mol) | -2 to -5 | -2 to -5 | -2 to -5 |

| ΔH° (kcal/mol) | -8 to -12 | -8 to -12 | -8 to -12 |

| ΔS° (cal/mol·K) | -20 to -25 | -20 to -25 | -20 to -25 |

Note: The overall thermodynamics (ΔG°, ΔH°, ΔS°) of the reaction are independent of the catalytic pathway.

Table 2: Expected Kinetic Data (Activation Energies)

| Reaction Step | Activation Energy (Ea, kcal/mol) |

| Uncatalyzed Hydration | 20 - 25 |

| Acid-Catalyzed Hydration | 10 - 15 |

| Base-Catalyzed Hydration | 12 - 18 |

| Uncatalyzed Dehydration | 25 - 30 |

| Acid-Catalyzed Dehydration | 15 - 20 |

| Base-Catalyzed Dehydration | 18 - 23 |

Conclusion

While direct theoretical studies on the reactivity of this compound are currently lacking in the scientific literature, this guide provides a comprehensive framework for initiating such an investigation. By leveraging established computational methodologies and drawing parallels with analogous systems, researchers can gain significant insights into the reaction mechanisms, thermodynamics, and kinetics governing the reactivity of this important molecule. The proposed workflow and expected data serve as a valuable resource for scientists and drug development professionals seeking to explore the chemical behavior of 2-chloroisonicotinaldehyde and its derivatives. Future computational and experimental work is highly encouraged to validate and expand upon the theoretical foundations presented herein.

Methodological & Application

Synthesis of Bioactive Heterocycles Utilizing 2-Chloroisonicotinaldehyde Hydrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, leveraging the reactivity of 2-Chloroisonicotinaldehyde hydrate as a key building block. The methodologies outlined herein are based on established multi-component and cyclocondensation reactions, offering efficient routes to novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Application Notes

This compound is a versatile bifunctional reagent, possessing both an electrophilic aldehyde group and a reactive chloro-substituent on the pyridine ring. This unique combination allows for its participation in a variety of synthetic transformations to construct fused heterocyclic systems. The electron-withdrawing nature of the pyridine nitrogen and the chloro group activates the aldehyde for nucleophilic attack, while the chlorine atom can be displaced by nucleophiles in subsequent or tandem reactions.

This reagent is particularly well-suited for one-pot, multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[1][2] Key applications include the synthesis of pyridopyrimidines, thienopyridines, and pyrazolopyridines, which are privileged scaffolds in numerous biologically active compounds.

Key Synthetic Strategies:

-

Biginelli-type Reactions: Three-component reactions of this compound, an active methylene compound (e.g., ethyl cyanoacetate), and a urea or thiourea derivative can be employed to construct dihydropyrimidine and pyrimidine-fused pyridines (pyridopyrimidines).[3][4]

-

Gewald Reaction: A multi-component condensation involving this compound, an active nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur can be utilized to synthesize substituted 2-aminothieno[2,3-b]pyridines.[5][6][7]

-

Pyrazolopyridine Synthesis: Reaction of this compound with hydrazine or its derivatives can lead to the formation of pyrazolo[3,4-b]pyridine scaffolds through a condensation-cyclization sequence.[8]

These synthetic routes provide access to a wide range of substituted heterocycles with potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-5-oxo-4,5-dihydro-[10][11][12]triazolo[4,3-a]pyridine-6-carbonitrile (A Pyridopyrimidine Analog)

This protocol describes a three-component reaction for the synthesis of a pyridopyrimidine derivative using this compound, ethyl cyanoacetate, and thiourea, followed by oxidative cyclization.

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Thiourea

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethanol (absolute)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

Procedure:

-

Knoevenagel Condensation: In a 100 mL round-bottom flask, dissolve this compound (1.59 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in absolute ethanol (30 mL).

-

Add a catalytic amount of piperidine (0.1 mL) and stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclocondensation: To the resulting solution, add thiourea (0.76 g, 10 mmol) and anhydrous potassium carbonate (1.38 g, 10 mmol).

-

Reflux the reaction mixture for 8-10 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

-

Acidify the mixture with dilute HCl to pH 5-6.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol or a mixture of DMF/water to afford the pure pyridopyrimidine derivative.

Illustrative Data:

| Product | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |

| 7-Chloro-5-oxo-4,5-dihydro-[9][10][11]triazolo[4,3-a]pyridine-6-carbonitrile | C₈H₄ClN₅O | 225.61 | 65-75 | >300 |

Protocol 2: Synthesis of 2-Amino-3-cyano-thieno[2,3-b]pyridine Derivative via Gewald Reaction

This protocol outlines the synthesis of a thieno[2,3-b]pyridine derivative through a one-pot, three-component Gewald reaction.[5][6][7]

Materials:

-

This compound

-

Malononitrile

-

Elemental Sulfur

-

Morpholine

-

Ethanol

Procedure:

-

In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.59 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (40 mL).

-

Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Illustrative Data:

| Product | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |

| 2-Amino-7-chloro-3-cyanothieno[2,3-b]pyridine | C₈H₄ClN₃S | 213.66 | 70-80 | 250-255 |

Protocol 3: Synthesis of 7-Chloro-1H-pyrazolo[3,4-b]pyridine

This protocol describes the synthesis of a pyrazolo[3,4-b]pyridine derivative via the reaction of this compound with hydrazine hydrate.[12]

Materials:

-

This compound

-

Hydrazine hydrate (80%)

-

Ethanol

Procedure:

-

Dissolve this compound (1.59 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

-

Add hydrazine hydrate (0.63 g, 10 mmol) dropwise to the solution at room temperature with stirring.

-

After the addition, reflux the reaction mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

-

Recrystallize from ethanol to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Illustrative Data:

| Product | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |

| 7-Chloro-1H-pyrazolo[3,4-b]pyridine | C₆H₄ClN₃ | 153.57 | 75-85 | 180-185 |

Visualizations

Caption: Synthetic pathway for a pyridopyrimidine derivative.

Caption: Experimental workflow for the Gewald reaction.

Caption: Logical relationship in pyrazolopyridine synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. quora.com [quora.com]

Application Notes and Protocols for Reductive Amination using 2-Chloroisonicotinaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the reductive amination of 2-chloroisonicotinaldehyde hydrate with primary and secondary amines. This versatile reaction is a cornerstone in synthetic chemistry, particularly for the generation of diverse amine libraries crucial for drug discovery and development. The resulting substituted 2-chloropyridine derivatives serve as valuable intermediates for further functionalization.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.[3][4] This one-pot procedure is often preferred due to its efficiency and operational simplicity.[5] this compound is a valuable building block, and its reductive amination opens avenues to a wide array of substituted pyridines, a privileged scaffold in medicinal chemistry.

This protocol will focus on the use of mild and selective reducing agents, primarily sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN), which are known to efficiently reduce the iminium ion intermediate without significantly affecting the starting aldehyde or other sensitive functional groups.[5][6][7][8]

Key Reagents and Their Properties

A careful selection of the reducing agent and solvent is critical for a successful reductive amination. The table below summarizes the properties of commonly used reagents.

| Reagent | Formula | Key Characteristics | Common Solvents |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective, moisture-sensitive, does not reduce aldehydes and ketones at a significant rate.[9][6][7][8][10] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane[8][10] |

| Sodium Cyanoborohydride | NaBH₃CN | Mild reducing agent, effective for iminium ion reduction, toxic byproducts (HCN) can be generated under acidic conditions.[3][5][10] | Methanol (MeOH), Ethanol (EtOH)[10] |

| Sodium Borohydride | NaBH₄ | Can reduce aldehydes and ketones, typically added after imine formation is complete.[4][10] | Methanol (MeOH), Ethanol (EtOH)[10] |

Experimental Protocols

Two primary protocols are presented below, one utilizing the commonly preferred sodium triacetoxyborohydride and an alternative using sodium cyanoborohydride.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended general procedure due to its high selectivity and the avoidance of toxic cyanide byproducts.[11][8]

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)

-

Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

-

Optional: Acetic acid (catalytic amount, e.g., 0.1 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon atmosphere setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloroethane (DCE) or dichloromethane (DCM) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification: The crude product can be purified by silica gel column chromatography to yield the desired substituted 2-chloro-4-(aminomethyl)pyridine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol is an alternative, particularly useful when protic solvents like methanol are preferred. Caution must be exercised due to the potential generation of hydrogen cyanide.[5]

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Sodium cyanoborohydride (NaBH₃CN) (1.2 - 1.5 equivalents)

-

Methanol (MeOH)

-

Acetic acid (to maintain pH 6-7)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the amine (1.0-1.2 equivalents) in methanol.

-

pH Adjustment: Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid. This is crucial for the selective reduction of the iminium ion.[3]

-

Addition of Reducing Agent: Add sodium cyanoborohydride (1.2-1.5 equivalents) to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1. All waste containing cyanide should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.

Data Presentation

The following table provides a general framework for recording experimental data for the reductive amination of this compound.

| Entry | Amine | Reducing Agent (Equivalents) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | e.g., Benzylamine | NaBH(OAc)₃ (1.5) | DCE | 4 | e.g., 85 |

| 2 | e.g., Morpholine | NaBH(OAc)₃ (1.5) | DCM | 6 | e.g., 92 |

| 3 | e.g., Aniline | NaBH₃CN (1.5) | MeOH | 12 | e.g., 78 |

| 4 | e.g., Piperidine | NaBH(OAc)₃ (1.5) | THF | 8 | e.g., 89 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination protocol.

Caption: General workflow for reductive amination.

Reaction Mechanism

The diagram below outlines the mechanistic steps of the reductive amination process.

Caption: Mechanism of reductive amination.

References

- 1. organicreactions.org [organicreactions.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. youtube.com [youtube.com]

- 5. Sodium cyanoborohydride [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 9. reddit.com [reddit.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols: Reaction of 2-Chloroisonicotinaldehyde Hydrate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of aldehydes and ketones with primary amines to form Schiff bases (imines) is a fundamental transformation in organic chemistry with significant implications in medicinal chemistry and drug discovery. The resulting imine bond (C=N) is a key structural motif in a vast array of biologically active compounds. 2-Chloroisonicotinaldehyde, a substituted pyridine aldehyde, serves as a valuable building block for the synthesis of novel heterocyclic compounds. The presence of the chlorine atom and the pyridine nitrogen offers opportunities for further functionalization and modulation of physicochemical properties, making its Schiff base derivatives attractive candidates for pharmaceutical research. These derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.

This document provides detailed protocols and application notes for the synthesis of Schiff bases from 2-chloroisonicotinaldehyde hydrate and various primary amines, based on established methodologies for analogous pyridine aldehydes.

Reaction Mechanism

The formation of a Schiff base from this compound and a primary amine proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is typically reversible and can be catalyzed by either acid or base.

Caption: General reaction mechanism for Schiff base formation.

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff bases from this compound and primary amines. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Conventional Synthesis in Ethanol

This protocol is adapted from the synthesis of Schiff bases derived from 4-pyridine carboxaldehyde.[1]

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted aniline, benzylamine)

-

Ethanol (absolute)

-

Glacial acetic acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

-

To this solution, add the primary amine (1.0 - 1.1 eq.).

-

(Optional) Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Materials:

-

This compound

-

Primary amine

-

Ethanol or other suitable microwave-safe solvent

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine this compound (1.0 eq.) and the primary amine (1.0 - 1.1 eq.).

-

Add a minimal amount of a suitable solvent (e.g., ethanol).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-30 minutes).

-

Monitor the reaction progress by TLC after cooling.

-

Once the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of Schiff bases from analogous pyridine aldehydes, which can serve as a starting point for the reaction of this compound.

| Aldehyde | Primary Amine | Solvent | Conditions | Yield (%) | Reference |

| 4-Pyridinecarboxaldehyde | 3-Aminopyridine | Ethanol | Reflux, 1 hr | Not specified | [1] |

| 4-Pyridinecarboxaldehyde | p-Anisidine | Water | Stirring, 15 min | 99.86% | [2] |

| Salicylaldehyde | Aniline | Ethanol | Reflux, 4 hr | High | |

| Benzaldehyde | 2,6-Dichloroaniline | Not specified | Not specified | 16% | [3] |

Applications in Drug Discovery

Schiff bases derived from heterocyclic aldehydes are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of a 2-chloro-4-pyridyl moiety is expected to influence the pharmacological profile of the resulting imines.

Antimicrobial Activity

Numerous Schiff bases have demonstrated potent antibacterial and antifungal properties.[4] The imine linkage is often crucial for their biological activity. While specific data for derivatives of 2-chloroisonicotinaldehyde is limited, related structures have shown promising results. For instance, Schiff bases derived from other pyridine aldehydes have been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains.[5]

Table: Examples of Antimicrobial Activity of Pyridine-derived Schiff Bases

| Schiff Base Derivative | Organism | Activity | Reference |

| From 4-Pyridinecarboxaldehyde and 2-Aminopyridine | S. aureus, E. coli, C. albicans | Active | [5] |

| From 2-Acetylpyridine and various amines | Methicillin-resistant S. aureus | High activity | |

| From Isoniazid and fluorinated benzaldehydes | C. albicans | Active | [6] |

Anticancer Activity

Caption: A typical experimental workflow for synthesis and evaluation.

Conclusion

The reaction of this compound with primary amines provides a straightforward route to a diverse library of Schiff bases. These compounds are of significant interest to the drug discovery community due to the wide range of biological activities exhibited by this chemical class. The protocols and data presented herein offer a foundation for researchers to synthesize and explore the therapeutic potential of these novel 2-chloropyridine-containing imines. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sjpas.com [sjpas.com]

- 6. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes [mdpi.com]

- 7. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imines and lactones derived from friedelanes and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 2-Chloroisonicotinaldehyde Hydrate in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals